1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene
Brand Name: Vulcanchem
CAS No.: 79750-53-1
VCID: VC6987596
InChI: InChI=1S/C9H8BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2/b2-1+
SMILES: C1=CC(=CC=C1C=CCBr)[N+](=O)[O-]
Molecular Formula: C9H8BrNO2
Molecular Weight: 242.072

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene

CAS No.: 79750-53-1

Cat. No.: VC6987596

Molecular Formula: C9H8BrNO2

Molecular Weight: 242.072

* For research use only. Not for human or veterinary use.

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene - 79750-53-1

Specification

CAS No. 79750-53-1
Molecular Formula C9H8BrNO2
Molecular Weight 242.072
IUPAC Name 1-[(E)-3-bromoprop-1-enyl]-4-nitrobenzene
Standard InChI InChI=1S/C9H8BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h1-6H,7H2/b2-1+
Standard InChI Key IENMSXPRVAEDIW-OWOJBTEDSA-N
SMILES C1=CC(=CC=C1C=CCBr)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene belongs to the class of cinnamyl bromides, characterized by a benzene ring substituted with both a nitro group (-NO₂) and a brominated propenyl chain. The (E)-stereochemistry of the propenyl group ensures spatial separation of the bromine atom and the aromatic ring, influencing its reactivity in cross-coupling reactions . The molecular formula is C₉H₈BrNO₂, with a molar mass of 256.07 g/mol.

Table 1: Key spectroscopic data for 1-[(1E)-3-bromoprop-1-en-1-yl]-4-nitrobenzene

TechniqueData
¹H NMR (CDCl₃)δ 8.06 (d, J = 7.6 Hz, 2H), 7.41 (d, J = 7.6 Hz, 2H), 6.60 (d, J = 15.6 Hz, 1H), 6.50–6.42 (m, 1H), 4.06 (d, J = 7.2 Hz, 2H) .
¹³C NMR (CDCl₃)δ 147.1, 142.0, 131.8, 129.7, 127.1, 123.8, 31.9 .

The nitro group’s electron-withdrawing nature enhances the electrophilicity of the bromine atom, facilitating nucleophilic substitution reactions .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step sequence starting from 4-nitrocinnamyl aldehyde. Reduction with sodium borohydride (NaBH₄) in methanol yields the corresponding alcohol, which is subsequently brominated using phosphorus tribromide (PBr₃) in diethyl ether .

General Procedure:

  • Reduction: 4-Nitrocinnamyl aldehyde (5 mmol) is treated with NaBH₄ (5 mmol) in methanol at 0°C, followed by warming to room temperature.

  • Bromination: The crude alcohol is reacted with PBr₃ (0.4 equiv) in anhydrous ether at 0°C under nitrogen, yielding the target compound after workup .

Reaction Optimization

Key parameters affecting yield include temperature, stoichiometry, and solvent choice. For example, conducting the bromination at 0°C minimizes side reactions such as oxidation or polymerization . Industrial-scale production may employ continuous flow reactors to enhance efficiency, though specific protocols remain proprietary.

Table 2: Effect of reaction conditions on yield

EntryTemperature (°C)PBr₃ (equiv)Yield (%)
1250.452
200.467

Reactivity and Mechanistic Insights

Substitution Reactions

The bromine atom undergoes nucleophilic substitution with amines, thiols, or alkoxides. For instance, reaction with morpholine in tetrahydrofuran (THF) produces 1-[(1E)-3-morpholinoprop-1-en-1-yl]-4-nitrobenzene, a precursor to bioactive molecules .

Reduction and Oxidation

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 1-[(1E)-3-bromoprop-1-en-1-yl]-4-aminobenzene .

  • Oxidation: Treatment with meta-chloroperbenzoic acid (mCPBA) epoxidizes the propenyl chain, forming a cyclic ether derivative .

Multicomponent Reactions

The compound participates in three-component couplings with arynes and carbon dioxide (CO₂) to form α,β-unsaturated esters. For example, reaction with benzynes and CO₂ under KF/18-crown-6 catalysis produces methyl 3-(4-nitrobenzyl)acrylate in 69% yield .

Mechanism: The bromine acts as a leaving group, enabling insertion of the aryne into the C-Br bond. Subsequent carboxylation with CO₂ generates the ester functionality .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The nitro group’s transformability into amines or heterocycles makes this compound valuable in drug discovery. Derivatives have been investigated as kinase inhibitors and antimicrobial agents .

Material Science

Incorporation into polymers via Suzuki-Miyaura cross-coupling enhances thermal stability, with potential uses in conductive materials .

Comparative Analysis with Analogues

Table 3: Comparison with related cinnamyl bromides

CompoundSubstituentReactivity with CO₂ (%)
1-(3-Bromoprop-1-en-1-yl)-4-Cl-benzeneChlorine58
1-(3-Bromoprop-1-en-1-yl)-4-MeO-benzeneMethoxy72
1-(3-Bromoprop-1-en-1-yl)-4-NO₂-benzeneNitro69

The nitro-substituted derivative exhibits moderate reactivity in carboxylation due to balanced electronic effects .

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